5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrimidine ring fused with an oxadiazole, which contributes to its biological activity. This compound is classified under oxadiazoles, a class known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's Chemical Abstracts Service number is 1593458-91-3, and its molecular formula is with a molecular weight of 192.13 g/mol .
The synthesis of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both pyrimidine and carboxylic acid functionalities.
The molecular structure of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be described as follows:
C1=NC(=NOC2=C1C(=O)N=N2)C(=O)O
This structure contributes to its unique chemical properties and potential biological activities .
The chemical reactivity of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid includes various reactions typical for oxadiazoles:
These reactions are essential for further functionalization of the compound in drug development .
The mechanism of action for compounds like 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors.
Further research is needed to elucidate the precise mechanisms and validate these effects through in vivo studies .
The compound's partition coefficient (logP) indicates moderate lipophilicity, making it suitable for oral administration in potential therapeutic applications .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific uses:
Research continues to explore its full potential in drug discovery and development .
The journey of 1,2,4-oxadiazoles in medicinal chemistry began in 1884 with their initial synthesis by Tiemann and Krüger, who classified these structures as "furo[ab]diazoles" [4]. However, significant therapeutic interest emerged only in the mid-20th century. The first major milestone was the approval of oxolamine in the 1960s as an antitussive agent, marking the clinical validation of this heterocyclic system [3]. Subsequent decades witnessed the development of diverse therapeutics leveraging the 1,2,4-oxadiazole core, including the vasodilator butalamine, the anxiolytic fasiplon, and the antiviral pleconaril [3] [4]. A transformative discovery occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, representing the first naturally occurring 1,2,4-oxadiazoles. These compounds demonstrated potent cytotoxicity against tumor cell lines (HeLa, C6) and selective agonism for PTP1B and CXCR4 receptors, confirming the scaffold’s biological relevance [3] [4].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Therapeutics
Time Period | Key Compound/Discovery | Therapeutic Application | Significance |
---|---|---|---|
1884 | Initial synthesis | N/A | First structural characterization |
1960s | Oxolamine | Cough suppression | First FDA-approved drug containing 1,2,4-oxadiazole |
1980s-2000s | Fasiplon, Pleconaril | Anxiety, viral infections | Expanded clinical applications |
2011 | Phidianidine A & B (natural) | Cytotoxic/chemokine modulation | First natural 1,2,4-oxadiazoles discovered |
2010s-Present | Ataluren | Duchenne muscular dystrophy | Bioisosteric replacement for esters/amides |
The scaffold’s versatility stems from its bioisosteric properties, serving as a metabolically stable surrogate for ester and amide functionalities [1] [8]. This characteristic, combined with favorable physicochemical properties like enhanced metabolic stability and tunable polarity, has solidified its role in modern drug discovery across therapeutic areas including oncology, immunology, and infectious diseases [1] [4].
The strategic incorporation of pyrimidine into heterocyclic scaffolds has revolutionized bioactive molecule design. Pyrimidine—a six-membered, nitrogen-rich heterocycle—imparts distinct advantages through its dual hydrogen-bonding capability and aromatic stacking potential, enabling high-affinity interactions with biological targets like kinases, GPCRs, and nucleic acids [6] [9]. When fused with 1,2,4-oxadiazoles, pyrimidine significantly enhances the pharmacophore’s capacity for target engagement. For instance, pyrimidine-containing 1,2,4-oxadiazoles demonstrate superior antimicrobial efficacy due to their ability to disrupt bacterial membrane proteins or enzyme function [6].
A notable example is the compound 5-(pyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, which exhibited potent activity against Staphylococcus aureus (MIC = 19.5 μg/mL), outperforming metronidazole by four-fold [6]. The pyrimidine moiety’s electron-deficient nature facilitates π-π stacking within hydrophobic enzyme pockets, while its nitrogen atoms form critical hydrogen bonds with residues in active sites [9]. This synergy between the 1,2,4-oxadiazole’s stability and pyrimidine’s binding efficiency creates a versatile pharmacophore for diverse targets.
Table 2: Impact of Pyrimidine Substitution on 1,2,4-Oxadiazole Bioactivity
Substituent Position | Biological Activity | Key Interactions | Reference Compound |
---|---|---|---|
5-(Pyrimidin-4-yl) | Antibacterial (S. aureus) | Membrane protein disruption | 5-(Pyrimidin-4-yl)-oxadiazole acid |
5-(Thiazol-2-yl) | Anti-inflammatory | COX-2 inhibition | 5-(Thiazol-2-yl)-1,2,4-oxadiazole |
5-(Imidazol-1-yl) | Antiviral | Viral polymerase binding | 5-(Imidazol-1-yl)-1,2,4-oxadiazole |
3-(Pyrimidin-5-yl) | Anticancer (kinase inhibition) | ATP-competitive binding | Pyridine-linked oxadiazoles |
The specific molecular architecture of 5-(pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (C₇H₄N₄O₃, MW 192.13 g/mol) integrates three pharmacologically critical elements: the 1,2,4-oxadiazole core, a pyrimidine ring, and a carboxylic acid terminus [10]. This triad confers multifaceted advantages:
This scaffold’s utility is exemplified in anticancer and antimicrobial contexts. Derivatives have demonstrated cytotoxic effects against cancer cell lines (HeLa, MCF-7) by targeting hypoxia-inducible factor (HIF)-associated pathways, particularly carbonic anhydrase IX (CA-IX), a key enzyme in tumor pH regulation [5] [7]. The scaffold’s planar structure allows deep penetration into the hydrophobic active sites of CA-IX, with subnanomolar inhibitors reported [7]. Additionally, its role as a hydrogen bond acceptor (HBA count = 7) and donor (HBD count = 1) optimizes solubility and target engagement .
Table 3: Structure-Activity Relationship (SAR) Features of the Scaffold
Molecular Region | Key Modifications | Biological Impact | Applications |
---|---|---|---|
C3 (Carboxylic acid) | Amidation, Esterification | Alters cell permeability, target specificity | Prodrug design, kinase inhibitors |
C5 (Pyrimidin-5-yl) | Halogenation, Alkyl substitution | Modulates electron density, binding affinity | Antibacterial optimization |
Oxadiazole core | Bioisosteric replacement | Metabolic stability, conformational rigidity | Peptidomimetics, CNS agents |
The scaffold’s manufacturability is enhanced by modern synthetic methods like microwave-assisted cyclization (150°C, 5 minutes) and room-temperature cyclodehydration using tetrabutylammonium fluoride (TBAF), which streamline access to gram-scale quantities [6] [8]. These advances position 5-(pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid as a privileged template for next-generation therapeutics in oncology, infectious diseases, and beyond.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8